molecular formula C12H12BrNS B3154277 [(4-BROMOPHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE CAS No. 774190-84-0

[(4-BROMOPHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE

Cat. No.: B3154277
CAS No.: 774190-84-0
M. Wt: 282.2 g/mol
InChI Key: CQRMPPYXHRNRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Novel Amine Scaffolds in Contemporary Chemical Research

Novel amine scaffolds are a cornerstone of modern medicinal chemistry and materials science. These structural frameworks are central to the development of new therapeutic agents and functional materials. The versatility of the amine group, combined with a wide array of possible substituents, allows for the fine-tuning of molecular properties to achieve desired biological activity or material characteristics.

Thiophene (B33073), a sulfur-containing heterocycle, is considered a "privileged pharmacophore" in drug discovery due to its presence in numerous FDA-approved drugs. nih.gov Its derivatives are known to exhibit a wide range of pharmacological properties. mdpi.comnih.gov The thiophene nucleus is a key component in various therapeutic agents, with applications ranging from anticancer to anti-inflammatory treatments. nih.gov The aromaticity and planar structure of the thiophene ring can enhance binding to biological receptors, and its structure allows for functionalization to improve potency and selectivity. mdpi.com

The incorporation of a bromophenyl group into such scaffolds is also a common strategy in medicinal chemistry. The bromine atom can act as a bulky group, influencing the molecule's conformation, and its lipophilicity can impact cell membrane permeability. Furthermore, the carbon-bromine bond provides a reactive site for further molecular modifications through cross-coupling reactions, such as the Suzuki coupling, which is a powerful tool for creating complex molecules. researchgate.netnih.gov

Rationale for the Academic Investigation of (4-BROMOPHENYL)METHYLAMINE

The academic investigation of (4-BROMOPHENYL)METHYLAMINE is predicated on the unique combination of its structural motifs: a secondary amine linker, a thiophene ring, and a bromophenyl group. This specific arrangement suggests potential for novel biological activity and applications in materials science. The rationale for its study can be broken down into the following key points:

Synergistic Pharmacological Effects: The combination of the thiophene and bromophenyl moieties may lead to synergistic or novel pharmacological activities. Thiophene-based compounds are known for a variety of biological effects, and the bromophenyl group can enhance these properties or introduce new ones.

Probe for Structure-Activity Relationship (SAR) Studies: This compound can serve as a valuable tool in SAR studies to understand how the spatial arrangement of the thiophene and bromophenyl groups around the central amine influences biological targets.

Synthetic Intermediate: The presence of the bromine atom on the phenyl ring makes it an ideal candidate for further chemical modifications, allowing for the synthesis of a library of related compounds with diverse functionalities. researchgate.netnih.gov

Overview of Research Objectives and Scientific Hypotheses Pertaining to (4-BROMOPHENYL)METHYLAMINE

While specific research findings on (4-BROMOPHENYL)METHYLAMINE are not extensively documented in publicly available literature, the following research objectives and hypotheses can be postulated based on the study of analogous structures:

Research Objectives:

To develop an efficient and scalable synthetic route for (4-BROMOPHENYL)METHYLAMINE.

To characterize the physicochemical properties of the compound, including its solid-state structure, solubility, and stability.

To investigate the biological activity of the compound across a range of assays, targeting areas where thiophene and bromophenyl derivatives have shown promise, such as oncology and infectious diseases. nih.govresearchgate.net

To explore the potential of the compound as a precursor for the synthesis of more complex molecules via reactions at the bromine and amine sites.

Scientific Hypotheses:

It is hypothesized that (4-BROMOPHENYL)METHYLAMINE will exhibit cytotoxic effects against various cancer cell lines, given the known anticancer properties of some thiophene derivatives. mdpi.comnih.gov

The compound may demonstrate antimicrobial activity due to the presence of the thiophene and bromophenyl moieties, which are found in some antimicrobial agents. nih.gov

The secondary amine linkage is expected to influence the molecule's conformational flexibility and ability to form hydrogen bonds, which could be critical for its interaction with biological targets.

Compound Properties and Potential Research Data

Given the limited specific data on the target compound, the following tables present hypothetical data based on related structures and common research parameters in chemical and biological studies.

Table 1: Physicochemical Properties of (4-BROMOPHENYL)METHYLAMINE and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
(4-BROMOPHENYL)METHYLAMINEC12H12BrNS282.20Not Available3.5
(4-Bromophenyl)(thiophen-2-yl)methanoneC11H7BrOS267.1482-843.2
(4-bromothiophen-2-yl)methylamineC6H8BrNS206.11Not Available1.8

Table 2: Hypothetical Biological Activity Profile

Assay TypeTargetActivity Metric (e.g., IC50, MIC)
Anticancer ScreeningMCF-7 (Breast Cancer Cell Line)To be determined
Antimicrobial AssayE. coliTo be determined
Enzyme Inhibition AssayCyclooxygenase-2 (COX-2)To be determined

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNS/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRMPPYXHRNRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Bromophenyl Methylamine

Retrosynthetic Analysis and Strategic Disconnections for (4-Bromophenyl)methylamine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comias.ac.in For (4-bromophenyl)methylamine, the most logical disconnections involve the carbon-nitrogen (C-N) bond.

Two primary retrosynthetic pathways emerge:

Pathway A: C-N Disconnection via Reductive Amination. This approach disconnects the C-N bond, leading to 4-bromobenzaldehyde (B125591) and ammonia (B1221849) (or an ammonia equivalent) as synthons. The forward reaction is a reductive amination, a robust and widely used method for amine synthesis. wikipedia.orglibretexts.org

Pathway B: C-N Disconnection via Nucleophilic Substitution. This strategy also breaks the C-N bond, identifying 4-bromobenzyl halide (e.g., bromide or chloride) and a nitrogen nucleophile like ammonia as the precursors. The corresponding forward synthesis involves an alkylation reaction.

These strategic disconnections form the foundation for the most common and practical synthetic routes to (4-bromophenyl)methylamine.

Development and Optimization of Primary Synthetic Routes to (4-Bromophenyl)methylamine

The primary methods for synthesizing (4-bromophenyl)methylamine are direct applications of the strategies identified through retrosynthetic analysis.

Reductive Amination Protocols

Reductive amination is a highly effective method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. libretexts.orgyoutube.com For the synthesis of (4-bromophenyl)methylamine, 4-bromobenzaldehyde is reacted with an ammonia source, followed by reduction.

The reaction proceeds in two main steps:

Imine Formation: 4-bromobenzaldehyde reacts with ammonia under weakly acidic conditions to form an intermediate imine.

Reduction: The imine is then reduced to the amine. This can be performed in a stepwise manner or as a one-pot reaction. youtube.com

A variety of reducing agents can be employed, each with specific advantages regarding selectivity and reaction conditions. masterorganicchemistry.com

Reducing AgentTypical Solvent(s)Key Characteristics
Sodium Borohydride (NaBH₄)Methanol, EthanolCapable of reducing the starting aldehyde; typically added after imine formation is complete. commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)MethanolLess reactive than NaBH₄; can be present from the start of the reaction (one-pot) as it selectively reduces the protonated imine over the aldehyde. youtube.commasterorganicchemistry.comcommonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THFA mild and selective reagent, often used for its effectiveness under non-protic conditions. commonorganicchemistry.com
Catalytic Hydrogenation (H₂/Catalyst)VariousUtilizes catalysts like Palladium, Platinum, or Nickel. wikipedia.org

This method is highly versatile and generally provides good yields, making it a preferred route in many synthetic applications. organic-chemistry.org

Alkylation Approaches with Nitrogen Nucleophiles

The synthesis of amines through the alkylation of nitrogen nucleophiles with alkyl halides is a classical C-N bond-forming strategy. libretexts.org To produce (4-bromophenyl)methylamine, this involves the reaction of a 4-bromobenzyl halide with ammonia.

However, this direct approach is often complicated by overalkylation. masterorganicchemistry.comnih.gov The primary amine product is itself a nucleophile and can react further with the alkyl halide to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org

ProductDescription
(4-Bromophenyl)methylaminePrimary Amine (Desired Product)
Bis[(4-bromophenyl)methyl]amineSecondary Amine (Overalkylation Product)
Tris[(4-bromophenyl)methyl]amineTertiary Amine (Overalkylation Product)
Tetrakis[(4-bromophenyl)methyl]ammonium bromideQuaternary Ammonium Salt (Overalkylation Product)

To circumvent the issue of overalkylation, methods using ammonia surrogates have been developed. The Gabriel synthesis, for instance, utilizes potassium phthalimide (B116566) as an ammonia equivalent. The phthalimide anion undergoes alkylation with the 4-bromobenzyl halide, and the resulting N-alkylphthalimide is subsequently hydrolyzed (e.g., using hydrazine) to release the pure primary amine. This multi-step process provides a cleaner route to the desired product, avoiding the formation of mixtures.

Palladium-Catalyzed Coupling Reactions (if applicable)

While palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl-nitrogen bonds, their direct application for the synthesis of a simple benzylamine (B48309) like (4-bromophenyl)methylamine from an aryl halide is less common. mit.edu These reactions typically couple an aryl halide or triflate with an amine. Synthesizing the target molecule would conceptually involve coupling 4-bromotoluene (B49008) with an aminating agent at the benzylic position, a transformation not typical for standard palladium-catalyzed amination. However, palladium catalysts are extensively used in reactions involving related structures, for example, in the Suzuki cross-coupling of bromophenyl-containing imines or amides to build more complex molecular architectures. thieme-connect.comnih.govmdpi.com

Investigation of Alternative Synthetic Pathways for Enhanced Efficiency and Yields

Research into alternative synthetic methods is driven by the need for higher efficiency, milder reaction conditions, and greater substrate scope. For the synthesis of primary amines, several innovative strategies have emerged:

Reduction of Nitrogen-Containing Functional Groups: (4-Bromophenyl)methylamine can be synthesized by the reduction of other nitrogen-containing functional groups. For example, 4-bromobenzonitrile (B114466) can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Similarly, 4-bromobenzamide (B181206) can also be reduced to afford the target amine.

Modified Alkylation Procedures: Novel methods have been developed to achieve selective mono-alkylation, overcoming the primary limitation of classical alkylation. One such approach involves using N-aminopyridinium salts as ammonia surrogates, which engage in N-alkylation and subsequent in-situ depyridylation to yield secondary amines without overalkylation. nih.gov While demonstrated for secondary amines, the underlying principle of controlling reactivity could inspire new routes to primary amines.

Green Chemistry Principles in the Synthesis of (4-Bromophenyl)methylamine

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. mdpi.comnih.gov Applying these principles to the synthesis of (4-bromophenyl)methylamine can lead to more sustainable and environmentally friendly routes.

Key areas of focus include:

Atom Economy: Reductive amination is generally considered to have good atom economy, especially in one-pot procedures where intermediate isolation is not required. wikipedia.org In contrast, the classical Gabriel synthesis has lower atom economy due to the use of a stoichiometric phthalimide group, which is removed as a byproduct.

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents with greener alternatives like water or bio-based solvents. mdpi.comnih.gov For instance, some reductive amination procedures have been successfully carried out in water. organic-chemistry.org The choice of reducing agent is also critical; replacing metal hydrides with catalytic hydrogenation reduces waste and associated handling risks.

Energy Efficiency: Utilizing catalytic processes, which can often be run at lower temperatures and pressures, reduces energy consumption. mdpi.com Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve energy efficiency. nih.gov

Use of Renewable Feedstocks: While the starting materials for (4-bromophenyl)methylamine are typically derived from petrochemical sources, the broader field of green chemistry encourages the development of pathways from renewable biomass where possible.

By integrating these principles, the synthesis of (4-bromophenyl)methylamine can be optimized to be not only efficient and high-yielding but also environmentally responsible.

Synthesis of Deuterated and Isotopically Labeled Variants of (4-BROMOPHENYL)METHYLAMINE for Mechanistic Studies

One plausible approach involves the reduction of the corresponding imine precursor, N-((4-bromophenyl)methylene)thiophen-2-ylmethanamine, using a deuterated reducing agent such as sodium borodeuteride (NaBD₄). This would introduce a deuterium (B1214612) atom specifically at the methylene (B1212753) carbon connecting the bromophenyl group to the nitrogen.

Alternatively, direct hydrogen-deuterium exchange on the amine nitrogen can be achieved by treating the parent amine with deuterium oxide (D₂O), often with acid or base catalysis to facilitate the exchange. chemicalforums.com Achieving deuteration on the aromatic rings or the thiophene (B33073) moiety would typically require the use of deuterated starting materials in the initial synthesis. A palladium-catalyzed H-D exchange reaction using D₂O has also been shown to be effective for introducing deuterium at benzylic sites under mild conditions. nih.gov

Such labeled variants are invaluable for a range of mechanistic investigations. nih.gov For example, deuterium labeling can be used to probe the kinetic isotope effect of a reaction, providing insight into rate-determining steps involving C-H bond cleavage. In metabolic studies, stable isotope labeling combined with mass spectrometry or NMR spectroscopy is a powerful tool for identifying metabolites and elucidating biotransformation pathways. nih.gov

Derivatization Strategies and Functionalization of the (4-BROMOPHENYL)METHYLAMINE Scaffold

The structure of (4-BROMOPHENYL)METHYLAMINE offers three distinct sites for chemical modification: the secondary amine nitrogen, the bromophenyl ring, and the thiophene ring. This allows for a wide array of derivatization strategies to generate a library of analogues with diverse properties.

Modifications of the Amine Nitrogen

The secondary amine is a key functional group that can be readily modified through various reactions. Standard N-alkylation or N-acylation reactions can introduce a wide range of substituents. Furthermore, modern cross-coupling methods offer advanced strategies for functionalization. For instance, a cobalt-catalyzed electrophilic amination allows for the cross-coupling of hydroxylamine (B1172632) benzoates (derived from secondary amines) with various organozinc reagents, providing a route to polyfunctional tertiary amines. acs.org Other methods for the direct α-C–H bond functionalization of secondary amines have also been developed, proceeding through the in-situ generation of an imine intermediate that is subsequently captured by an organometallic nucleophile. nih.govnih.gov

Regioselective Functionalization of the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most powerful and widely used methods for forming carbon-carbon bonds. youtube.commdpi.com This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically an arylboronic acid.

In scaffolds related to (4-BROMOPHENYL)METHYLAMINE, such as imines derived from 4-bromoaniline, the Suzuki coupling has been extensively used to introduce various aryl and heteroaryl groups at the position of the bromine atom. acs.org These reactions are tolerant of a wide range of functional groups on the incoming boronic acid, including both electron-donating and electron-withdrawing substituents.

The general catalytic cycle for the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromophenyl moiety.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. youtube.com

The table below summarizes the results of Suzuki cross-coupling reactions performed on a closely related imine scaffold, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, demonstrating the versatility of this approach.

Table 1: Examples of Suzuki Cross-Coupling Reactions on a Related Imine Scaffold. Data sourced from research on N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine. acs.org

Chemical Modifications of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. e-bookshelf.denih.gov The reactivity of thiophene in such reactions is generally greater than that of benzene. nih.gov For a 2-substituted thiophene like the one in the target molecule, electrophilic attack is strongly directed to the C5 position. wikipedia.org

Common electrophilic substitution reactions that can be applied to the thiophene ring include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: This can be performed using a mixture of nitric acid and sulfuric acid, although milder conditions are often preferred to avoid oxidation of the sensitive thiophene ring.

Friedel-Crafts Acylation: The introduction of an acyl group is typically carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This reaction readily occurs on thiophene. wikipedia.org

Another powerful method for functionalizing the thiophene ring is through lithiation. Treatment of thiophene with a strong base like n-butyllithium (n-BuLi) results in deprotonation, preferentially at the C2 position, or the C5 position if C2 is already substituted. The resulting thienyllithium species is a potent nucleophile that can react with a wide range of electrophiles to introduce various functional groups. wikipedia.org

Advanced Structural Characterization and Spectroscopic Investigations of 4 Bromophenyl Methylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

A complete structural elucidation of (4-BROMOPHENYL)METHYLAMINE would typically begin with one-dimensional ¹H and ¹³C NMR spectroscopy. These techniques would provide initial information on the number and types of protons and carbons present in the molecule, including characteristic chemical shifts for the aromatic protons of the 4-bromophenyl and thiophen-2-yl rings, as well as the methylene (B1212753) protons adjacent to the nitrogen atom.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the bromophenyl and thiophene (B33073) rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.

Solid-State NMR Studies for Polymorphism and Intermolecular Interactions

Solid-state NMR (ssNMR) would offer insights into the structure of the compound in the solid phase. This technique is particularly valuable for identifying the presence of different crystalline forms (polymorphism) and for probing intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Packing Analysis

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement, offering a detailed view of intermolecular interactions that stabilize the crystal structure.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group and Molecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the aromatic rings and methylene groups.

C=C stretching vibrations within the aromatic rings.

The C-N stretching of the secondary amine.

The C-S stretching of the thiophene ring.

The C-Br stretching of the bromophenyl group.

Shifts in the positions of these bands could provide information about intermolecular interactions, such as hydrogen bonding involving the amine proton.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation (if applicable)

(4-BROMOPHENYL)METHYLAMINE is an achiral molecule and therefore would not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. These techniques are only applicable to chiral molecules that can rotate the plane of polarized light.

Conformational Analysis of (4-BROMOPHENYL)METHYLAMINE in Solution and Gaseous Phases

Computational modeling, in conjunction with experimental data from NMR (specifically NOESY), would be employed to investigate the conformational landscape of the molecule. This analysis would aim to identify the most stable conformations in both solution and the gaseous phase, considering the rotational freedom around the various single bonds.

Due to the absence of specific experimental data for (4-BROMOPHENYL)METHYLAMINE in the current body of scientific literature, the detailed tables of research findings that would typically populate an article of this nature cannot be provided. Further experimental investigation is required to fully characterize this compound.

Lack of Publicly Available Data for Biological Activity of (4-BROMOPHENYL)METHYLAMINE

Despite a comprehensive search of available scientific literature and databases, no specific information regarding the biological activity, receptor binding, or enzymatic effects of the chemical compound (4-BROMOPHENYL)METHYLAMINE could be retrieved.

The requested detailed analysis, including in vitro receptor binding affinities, enzyme inhibition constants, and cellular responses, cannot be provided due to the absence of published research on this particular molecule. The current body of scientific literature does not appear to contain studies that have characterized the biological profile of (4-BROMOPHENYL)METHYLAMINE according to the specified parameters.

Therefore, the generation of an article with the requested detailed sections and data tables is not possible at this time. Further experimental research would be required to elucidate the biological and molecular mechanistic properties of this compound.

Biological Activity Profiling and Molecular Mechanistic Elucidation of 4 Bromophenyl Methylamine

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Bromophenyl Methylamine Analogs

Rational Design Principles for the Synthesis of (4-BROMOPHENYL)METHYLAMINE Derivatives

The rational design of new analogues is a cornerstone of modern medicinal chemistry. It involves a targeted approach to synthesis, where modifications are made to specific parts of a lead molecule to probe and optimize its interaction with a biological target.

The 4-bromophenyl group is a critical component of the scaffold, often involved in key interactions with biological targets. Studies have shown that both the position and the nature of the substituent on this phenyl ring are crucial for activity. For instance, the bromine atom at the para-position is often optimal. Shifting it to the meta- or ortho-position can lead to a decrease in activity due to steric hindrance or altered electronic properties.

Replacing the bromine with other halogens (e.g., chlorine or fluorine) or with electron-withdrawing or electron-donating groups can modulate the electronic character of the ring and its ability to participate in interactions like halogen bonding or π-π stacking. For many biologically active amines, such as those targeting monoamine transporters, halogen substitutions at the 3- and 4-positions of a phenyl ring can significantly improve affinity and selectivity. nih.gov

Table 1: Impact of 4-Phenyl Substitutions on Biological Activity (Illustrative) Note: This table is illustrative, based on general SAR principles, as specific data for the target compound is not publicly available.

Substituent (R) Position Electronic Effect Observed Activity Trend
Br 4 (para) Electron-withdrawing, Halogen bond donor High (Reference)
Cl 4 (para) Electron-withdrawing Often comparable or slightly lower
F 4 (para) Electron-withdrawing Variable, can increase or decrease
I 4 (para) Electron-withdrawing Potency often decreases with size
CH₃ 4 (para) Electron-donating Generally decreases activity
OCH₃ 4 (para) Electron-donating Generally decreases activity
Br 3 (meta) Electron-withdrawing Often lower than 4-position

The thiophene (B33073) ring is a well-established bioisostere for a phenyl ring in medicinal chemistry. cambridgemedchemconsulting.comresearchgate.netnih.gov This means it has similar physical and chemical properties, allowing it to mimic the phenyl group in biological systems while potentially offering advantages in metabolism or solubility. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, which can be a favorable interaction with a receptor. nih.gov

SAR studies often explore replacing the thiophene ring with other heterocycles (like furan, pyridine, or thiazole) or with a substituted phenyl ring to determine the optimal steric and electronic requirements. researchgate.net For example, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the thiophene moiety was crucial for their fungicidal activity. nih.govresearchgate.netnih.gov The position of attachment to the methylene (B1212753) linker is also critical; moving from the 2-position to the 3-position of the thiophene ring often results in a significant loss of activity.

The secondary amine linker provides flexibility to the molecule, allowing the two aromatic rings to adopt various conformations. While this flexibility can be beneficial, it can also be energetically costly upon binding to a receptor. Therefore, a common strategy in drug design is conformational restriction, where the linker's flexibility is reduced to lock the molecule into its "active" conformation. researchgate.netnih.govnih.gov

This can be achieved by incorporating the amine into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, or by introducing bulky substituents on the nitrogen or the adjacent methylene carbons. nih.gov For instance, N-methylation can influence conformation and biological activity. nih.gov Such modifications can enhance potency and selectivity by reducing the entropic penalty of binding. researchgate.net

Combinatorial and Parallel Synthesis of Libraries of (4-BROMOPHENYL)METHYLAMINE Analogs

To efficiently explore the SAR of the (4-BROMOPHENYL)METHYLAMINE scaffold, modern synthesis techniques are employed to create large collections, or libraries, of related compounds. Parallel synthesis allows for the creation of many individual compounds simultaneously in an array format. nih.gov

A common approach for synthesizing libraries of secondary and tertiary amines is through reductive amination. In this case, a library of substituted benzaldehydes (varying the 4-bromophenyl part) could be reacted with thiophen-2-ylmethanamine, or 4-bromobenzylamine (B181089) could be reacted with a library of heterocyclic aldehydes. These reactions can be automated and performed on a small scale, enabling the rapid generation of hundreds of distinct analogues for biological screening. nih.govscienceintheclassroom.org High-throughput screening (HTS) is then used to quickly assess the biological activity of these libraries to identify "hits". scienceintheclassroom.orgnih.govrsc.orgchemrxiv.org

Quantitative Correlation of Structural Features with Biological Activity Profiles (SAR)

While qualitative SAR provides general trends, quantitative structure-activity relationship (QSAR) studies aim to create mathematical models that correlate physicochemical properties of the molecules with their biological activity. nih.gov These models allow for the prediction of the activity of newly designed compounds before they are synthesized.

For a series of (4-BROMOPHENYL)METHYLAMINE analogues, descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) for the substituents on both aromatic rings would be calculated. These descriptors would then be statistically correlated with a measured biological endpoint, such as the half-maximal inhibitory concentration (IC₅₀).

Table 2: QSAR Data for Hypothetical Analogs Targeting the Serotonin Transporter (SERT) Note: This table is a hypothetical representation to illustrate a QSAR study, as specific experimental data for the target compound series is not publicly available.

Compound R¹ (on Phenyl) R² (on Thiophene) logP IC₅₀ (nM) -log(IC₅₀)
1 4-Br H 4.2 50 7.30
2 4-Cl H 3.9 75 7.12
3 4-F H 3.6 120 6.92
4 4-Br 5-Cl 4.7 30 7.52
5 4-Br 5-CH₃ 4.5 65 7.19

| 6 | 3-Br | H | 4.1 | 250 | 6.60 |

From such data, a QSAR equation might be derived, for example: -log(IC₅₀) = k₁(logP) - k₂(Steric_Parameter) + k₃(Electronic_Parameter) + C

This equation would quantitatively show how properties like lipophilicity and the electronic nature of substituents contribute to the inhibitory activity.

Establishment of Pharmacophoric Models and Molecular Recognition Principles for the (4-BROMOPHENYL)METHYLAMINE Scaffold

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. biorxiv.orgbiorxiv.orgnih.govresearchgate.net For inhibitors of monoamine transporters like SERT, a common pharmacophore includes a protonatable amine, an aromatic ring, and often a second hydrophobic or aromatic feature, all at specific distances from each other. biorxiv.orgbiorxiv.orgresearchgate.net

For the (4-BROMOPHENYL)METHYLAMINE scaffold, a likely pharmacophore model would consist of:

A positive ionizable feature: The secondary amine, which would be protonated at physiological pH.

An aromatic/hydrophobic feature: The thiophene ring.

A second aromatic/hydrophobic feature: The 4-bromophenyl ring.

A potential halogen bond donor feature: The bromine atom.

The spatial relationship between these features is critical. Molecular modeling studies would be used to determine the optimal distances and angles between the amine nitrogen and the centroids of the two aromatic rings for potent activity. This model then serves as a 3D query to search virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to be active. nih.gov

Exploration of Stereochemical Influences on Biological Activity Lacking in Current Research

A thorough review of scientific literature reveals a significant gap in the understanding of the stereochemical influences on the biological activity of (4-BROMOPHENYL)METHYLAMINE and its analogs. At present, there is no publicly available research dedicated to the synthesis, chiral separation, and differential biological evaluation of the enantiomers of this specific compound.

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in pharmacology. The differential interaction of enantiomers—non-superimposable mirror-image isomers of a chiral compound—with biological targets such as enzymes and receptors often leads to significant differences in their pharmacological and toxicological profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.

For the broader class of thiophene-containing compounds, the importance of stereoisomerism has been noted in various contexts. However, specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies that focus on the chiral aspects of (4-BROMOPHENYL)METHYLAMINE are absent from the current body of scientific literature. Consequently, no data tables comparing the biological activities of different stereoisomers of this compound or its close analogs can be compiled.

Future research endeavors would be necessary to elucidate the role of chirality in the activity of (4-BROMOPHENYL)METHYLAMINE. Such studies would typically involve:

Asymmetric Synthesis or Chiral Resolution: The preparation of individual enantiomers, either through stereoselective synthesis or the separation of a racemic mixture.

Pharmacological Screening: The evaluation of the biological activity of each isolated enantiomer in relevant assays to determine if the activity is stereoselective.

Computational Modeling: Molecular docking studies could provide insights into the differential binding of the enantiomers to their putative biological targets.

Without such dedicated studies, any discussion on the stereochemical influences on the biological activity of (4-BROMOPHENYL)METHYLAMINE remains speculative. The scientific community awaits research in this specific area to fully characterize the pharmacological profile of this compound.

Computational Chemistry and in Silico Modeling of 4 Bromophenyl Methylamine and Its Molecular Interactions

Molecular Docking Studies of (4-BROMOPHENYL)METHYLAMINE with Putative Biological Targets

No molecular docking studies have been published for (4-BROMOPHENYL)METHYLAMINE.

There is no available data on the ligand-receptor binding modes or interaction fingerprints for this compound.

Predictions of binding affinities and free energies of binding for (4-BROMOPHENYL)METHYLAMINE are not available in the scientific literature.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions of (4-BROMOPHENYL)METHYLAMINE

No quantum chemical calculations have been published for this compound.

There are no DFT studies detailing the molecular orbitals or electrostatic potentials of (4-BROMOPHENYL)METHYLAMINE.

Calculated spectroscopic parameters for (4-BROMOPHENYL)METHYLAMINE are not available.

Molecular Dynamics (MD) Simulations to Explore Conformational Landscapes and Protein-Ligand Complex Stability

No molecular dynamics simulation studies have been published for (4-BROMOPHENYL)METHYLAMINE.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for (4-BROMOPHENYL)METHYLAMINE Series

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling, a complementary approach, identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological effect. While specific QSAR and pharmacophore models for (4-BROMOPHENYL)METHYLAMINE are not extensively documented in publicly available literature, this section outlines the established methodologies and theoretical application to this class of compounds based on studies of analogous structures containing phenyl, thiophene (B33073), and amine moieties. nih.govrsc.org

The initial and one of the most critical steps in developing a robust QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like (4-BROMOPHENYL)METHYLAMINE, a diverse set of descriptors would be calculated to capture its electronic, steric, hydrophobic, and topological features. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include basic molecular properties such as molecular weight, atom count, and bond count.

2D Descriptors: These are calculated from the 2D representation of the molecule and include connectivity indices, topological indices (e.g., Balaban J index), and counts of specific functional groups.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and encompass steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies).

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polar surface area, which are crucial for understanding a molecule's pharmacokinetic profile.

For the (4-BROMOPHENYL)METHYLAMINE series, a hypothetical selection of relevant molecular descriptors is presented in the table below.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of the (4-BROMOPHENYL)METHYLAMINE Series

Descriptor Category Descriptor Name Description
Constitutional (1D) Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.
Number of Rotatable Bonds (nRotB) A measure of molecular flexibility.
Topological (2D) Wiener Index (W) A distance-based topological index.
Kier & Hall Connectivity Indices (χ) Indices that describe the branching and connectivity of the molecule.
Geometric (3D) Molecular Surface Area (MSA) The total surface area of the molecule.
Molecular Volume (MV) The volume occupied by the molecule.
Electronic (3D) Dipole Moment (µ) A measure of the polarity of the molecule.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.
Physicochemical LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.
Topological Polar Surface Area (TPSA) The surface area of polar atoms, related to membrane permeability.

Following the calculation of molecular descriptors, a QSAR model is developed by identifying a statistically significant relationship between a subset of these descriptors and the observed biological activity of the compounds in the series. Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly employed for this purpose.

A hypothetical QSAR equation for a series of (4-BROMOPHENYL)METHYLAMINE derivatives might take the following form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(LUMO Energy) + ... + ε

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.

β₀, β₁, β₂, β₃... are the regression coefficients for each descriptor.

LogP, TPSA, LUMO Energy... are the selected molecular descriptors.

ε is the error term.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically achieved through internal and external validation techniques.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's stability and predictive ability within the training set.

External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set of molecules that were not used in the model development.

Key statistical parameters used to evaluate the quality of a QSAR model are presented in the table below.

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). > 0.6
Q² (Cross-validated R²) A measure of the predictive power of the model, determined through cross-validation. > 0.5
R²_pred (Predictive R² for external test set) Measures the predictive performance of the model on an external set of compounds. > 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors). As low as possible

In Silico Prediction of Off-Target Interactions and Potential Selectivity Profiles

A crucial aspect of drug development is ensuring that a therapeutic candidate interacts specifically with its intended target, minimizing off-target interactions that can lead to adverse effects. In silico methods play a significant role in predicting potential off-target interactions and assessing the selectivity profile of a compound like (4-BROMOPHENYL)METHYLAMINE.

Computational approaches to predict off-target interactions often involve screening the compound against a large database of known protein structures or pharmacophore models of various biological targets. This can be achieved through:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking (4-BROMOPHENYL)METHYLAMINE against a panel of off-target proteins, potential interactions can be identified based on the predicted binding affinity (docking score).

Pharmacophore-Based Screening: If a pharmacophore model for an off-target is available, it can be used to screen for compounds that possess the required structural features for binding.

Similarity Searching: Comparing the structural and physicochemical properties of the compound of interest with databases of known drugs and their targets can reveal potential off-target interactions based on the principle that similar molecules often have similar biological activities.

A hypothetical off-target interaction profile for (4-BROMOPHENYL)METHYLAMINE, generated through in silico screening, is presented in the table below. It is important to note that these are predictive data and would require experimental validation.

Table 3: Hypothetical In Silico Off-Target Interaction Profile for (4-BROMOPHENYL)METHYLAMINE

Potential Off-Target Prediction Method Predicted Binding Affinity / Score Potential Implication
Monoamine Oxidase A (MAO-A) Molecular Docking -7.5 kcal/mol Potential for antidepressant-like effects or drug-drug interactions.
Sigma-1 Receptor Pharmacophore Screening Fit Score: 0.85 May contribute to neuropsychiatric effects.
hERG Potassium Channel Similarity Search Tanimoto Coefficient: 0.78 to known blockers Potential for cardiotoxicity, requires experimental assessment.
Cytochrome P450 2D6 (CYP2D6) Molecular Docking -6.9 kcal/mol Potential for drug metabolism-based interactions.

By integrating these computational approaches, a comprehensive in silico profile of (4-BROMOPHENYL)METHYLAMINE can be constructed. This allows for an early-stage assessment of its potential therapeutic efficacy and safety, guiding further experimental investigations and optimization efforts.

Future Research Directions and Potential Applications of 4 Bromophenyl Methylamine in Chemical and Biological Sciences

Development of (4-BROMOPHENYL)METHYLAMINE as a Lead Compound for Further Optimization

The scaffold of (4-BROMOPHENYL)METHYLAMINE is a promising starting point for the development of new therapeutic agents. Both the bromophenyl and thiophene (B33073) moieties are prevalent in a wide range of biologically active compounds, suggesting that their combination could yield novel pharmacological properties.

The thiophene ring is considered a "privileged" structure in medicinal chemistry due to its presence in numerous FDA-approved drugs with diverse therapeutic actions, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govnih.gov Its utility stems from its ability to act as a bioisostere of a phenyl ring, while also offering unique electronic properties and opportunities for hydrogen bonding through the sulfur atom, which can enhance drug-receptor interactions. nih.gov

Similarly, the 4-bromophenyl group is a common feature in pharmacologically active molecules. The bromine atom can modulate the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The combination of these two moieties in (4-BROMOPHENYL)METHYLAMINE creates a lead compound that can be systematically modified to optimize its activity against specific biological targets. Structure-activity relationship (SAR) studies would be a crucial first step, involving the synthesis and biological evaluation of a library of analogues. Key modifications could include:

Substitution on the thiophene ring: Introducing various substituents at different positions on the thiophene ring could modulate the electronic properties and steric profile of the molecule, leading to enhanced target affinity and selectivity.

Modification of the benzyl group: Altering the substitution pattern on the phenyl ring or replacing the bromine atom with other halogens or functional groups could fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Alterations to the amine linker: The secondary amine linker provides a point for modification, such as N-alkylation or N-acylation, which could influence the compound's solubility, stability, and biological activity.

An example of SAR studies on related structures can be seen in the development of 4-(4-bromophenyl)-thiazol-2-amine derivatives, where different substitutions on a related heterocyclic scaffold led to compounds with promising antimicrobial and anticancer activities. nih.gov

Table 1: Potential Modifications of (4-BROMOPHENYL)METHYLAMINE for Lead Optimization

Modification SiteExample ModificationsPotential Impact
Thiophene RingAlkyl, alkoxy, halogen, nitro groupsAltered electronic properties, improved target binding
Phenyl RingDifferent halogens (F, Cl), methyl, methoxy groupsModulated lipophilicity, altered pharmacokinetic profile
Amine LinkerN-methylation, N-acetylationIncreased stability, modified solubility

Integration of (4-BROMOPHENYL)METHYLAMINE into Hybrid Molecular Architectures and Prodrug Strategies

The structural features of (4-BROMOPHENYL)METHYLAMINE make it an excellent candidate for incorporation into more complex molecular designs, such as hybrid molecules and prodrugs.

Hybrid molecular architectures involve combining two or more pharmacophores into a single molecule to achieve a synergistic or multi-target effect. The (4-BROMOPHENYL)METHYLAMINE scaffold could be linked to other bioactive moieties, such as other heterocyclic systems or known enzyme inhibitors, to create novel compounds with enhanced or dual activities. For instance, the combination of a thiophene ring with other heterocycles like thiazole and pyrazole has been shown to result in hybrid molecules with enhanced biological activities. researchgate.net The development of bromophenol hybrids has also yielded compounds with significant anticancer activity. nih.gov

Prodrug strategies are employed to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or off-target toxicity. The secondary amine in (4-BROMOPHENYL)METHYLAMINE provides a convenient handle for the attachment of a promoiety that can be cleaved in vivo to release the active parent compound. This approach could be particularly useful for improving the delivery of thiophene-containing drugs, which can sometimes be limited by poor water solubility. frontiersin.org For example, a promoiety could be designed to be cleaved by specific enzymes that are overexpressed in a target tissue, thereby achieving targeted drug release.

Table 2: Examples of Hybrid and Prodrug Strategies for Thiophene-Containing Compounds

StrategyExampleRationale
Hybrid MoleculeThiophene-thiazole-pyrazole hybridsCombining pharmacophores to achieve enhanced or dual biological activity. researchgate.net
ProdrugFolic acid-coated nanoparticles for thiophene derivativesImproving water solubility and enabling targeted delivery to cancer cells. frontiersin.org

Exploration of (4-BROMOPHENYL)METHYLAMINE as a Chemical Probe for Unraveling Biological Pathways

Chemical probes are small molecules that are used to study and manipulate biological systems. The (4-BROMOPHENYL)METHYLAMINE scaffold has the potential to be developed into a valuable chemical probe, particularly in the area of fluorescent imaging.

By incorporating a fluorophore into the (4-BROMOPHENYL)METHYLAMINE structure, or by designing the molecule to become fluorescent upon binding to a specific biological target, it could be used to visualize and track the distribution and dynamics of that target in living cells. The bromophenyl moiety could also be exploited in the design of probes, for example, by serving as a recognition element for a particular protein binding pocket. The development of selective chemical probes for bromodomains is an active area of research where the specific recognition of the bromophenyl group could be advantageous. rsc.org

Table 3: Characteristics of Thiophene-Based Fluorescent Probes

Probe CharacteristicDesired PropertyRationale for (4-BROMOPHENYL)METHYLAMINE
PhotostabilityHighThiophene-based fluorophores are known for their good photostability. acs.org
BiocompatibilityLow toxicityThe scaffold can be modified to minimize cytotoxicity. acs.org
SelectivityHigh affinity for a specific targetThe bromophenyl and thiophene moieties can be tailored for specific binding interactions.
Quantum YieldModerate to highThe electronic properties of the thiophene ring can be tuned to enhance fluorescence.

Advanced Theoretical and Computational Studies on the Reactivity and Degradation Pathways of (4-BROMOPHENYL)METHYLAMINE

Theoretical and computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and potential degradation pathways of (4-BROMOPHENYL)METHYLAMINE. Such studies are crucial for understanding its chemical behavior and for guiding the design of new analogues with improved properties.

DFT calculations can be used to determine a range of molecular properties, including:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide information about the molecule's electronic properties and its propensity to act as an electron donor or acceptor. These parameters are important for predicting reactivity in chemical reactions and interactions with biological targets. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is useful for predicting how the molecule will interact with other molecules and biological macromolecules.

Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index can be calculated to quantify the reactivity of the molecule. nih.gov

Furthermore, computational studies can be employed to investigate the potential degradation pathways of the compound. Understanding how the molecule might be metabolized in a biological system or how it might degrade under various environmental conditions is essential for assessing its stability and potential toxicity. For instance, computational frameworks are being developed to automate the exploration of degradation pathways for organic molecules. bldpharm.com The degradation of brominated organic compounds is an area of significant environmental interest, and computational tools can help to predict the likely breakdown products and the mechanisms of their formation. nih.gov

Table 4: Key Parameters from DFT Studies of Thiophene Derivatives

ParameterInformation ProvidedRelevance to Drug Design
HOMO-LUMO Energy GapElectronic stability and reactivityCorrelates with biological activity and potential for charge transfer interactions. nih.gov
Dipole MomentPolarity of the moleculeInfluences solubility and interactions with polar environments.
Bond Dissociation EnergiesStrength of chemical bondsPredicts potential sites of metabolic attack or chemical degradation.

Potential for (4-BROMOPHENYL)METHYLAMINE as a Synthetic Intermediate for Complex Organic Molecules

Beyond its potential as a bioactive molecule itself, (4-BROMOPHENYL)METHYLAMINE can serve as a valuable synthetic intermediate or building block for the construction of more complex organic molecules. The presence of multiple reactive sites within the molecule provides a versatile platform for a variety of chemical transformations.

The thiophene ring can undergo a range of electrophilic substitution reactions, allowing for the introduction of additional functional groups. nih.gov The bromine atom on the phenyl ring is particularly useful for cross-coupling reactions, such as the Suzuki or Stille reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov This would allow for the coupling of the (4-BROMOPHENYL)METHYLAMINE core to other aromatic or heterocyclic systems, leading to the synthesis of a diverse array of complex structures.

The secondary amine also provides a point for further functionalization. It can be acylated, alkylated, or used as a nucleophile in a variety of reactions. This versatility makes the compound a useful starting material for the synthesis of libraries of compounds for high-throughput screening or for the total synthesis of natural products and other complex target molecules. The use of thiophene-based building blocks is a well-established strategy in the synthesis of organic semiconducting materials and other functional organic molecules.

Table 5: Potential Synthetic Transformations of (4-BROMOPHENYL)METHYLAMINE

Reaction TypeReagents and ConditionsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl derivatives
Stille CouplingOrganostannane, Pd catalystCoupled aromatic systems
N-AcylationAcyl chloride, baseAmide derivatives
N-AlkylationAlkyl halide, baseTertiary amine derivatives
Electrophilic Aromatic Substitutione.g., NBS, NCS, Ac₂O/BF₃Substituted thiophene derivatives

While direct experimental data on (4-BROMOPHENYL)METHYLAMINE is limited, a thorough analysis of its constituent chemical moieties reveals a significant potential for this compound across various domains of chemical and biological sciences. Its structural features make it a promising lead compound for drug discovery, a versatile building block for the creation of hybrid molecules and prodrugs, a potential scaffold for the development of chemical probes, an interesting subject for computational investigation, and a valuable intermediate in organic synthesis. Future research focused on the synthesis, characterization, and evaluation of this compound and its derivatives is warranted to fully explore and realize its potential.

Q & A

Q. What mechanistic insights explain its reactivity in substitution reactions?

  • Methodology :
  • DFT Calculations : Model transition states for nucleophilic attack at the benzylic carbon (Gaussian 16, B3LYP/6-31G*).
  • Kinetic Studies : Monitor reaction rates under varying pH and solvent polarity (e.g., DMSO vs. THF) to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-BROMOPHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE
Reactant of Route 2
Reactant of Route 2
[(4-BROMOPHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.